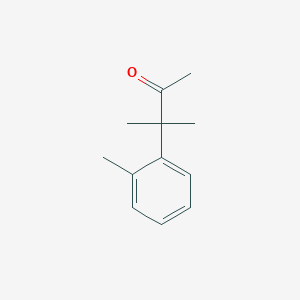![molecular formula C9H12N2O2S2 B14367424 Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate CAS No. 92601-53-1](/img/structure/B14367424.png)
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde . The specific conditions for synthesizing methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate would require further optimization to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The imidazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms or other functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is similar to that found in histidine, an essential amino acid, suggesting potential biological activity.
Medicine: Its structural similarity to other biologically active imidazole derivatives indicates potential use in drug development.
作用機序
The mechanism by which methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The carbothioyl and sulfanyl groups could also interact with biological molecules, potentially affecting enzyme activity or cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-Methylimidazole: Prepared by condensation of glyoxal, ammonia, and acetaldehyde.
1-Methylimidazole: Synthesized via acid-catalyzed methylation of imidazole by methanol.
2-Ethyl-4-methylimidazole: Another imidazole derivative with similar structural features.
Uniqueness
Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate is unique due to the presence of both carbothioyl and sulfanyl groups, which are not commonly found together in other imidazole derivatives. This unique combination of functional groups could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
92601-53-1 |
|---|---|
分子式 |
C9H12N2O2S2 |
分子量 |
244.3 g/mol |
IUPAC名 |
methyl 2-(2-ethyl-1H-imidazole-5-carbothioyl)sulfanylacetate |
InChI |
InChI=1S/C9H12N2O2S2/c1-3-7-10-4-6(11-7)9(14)15-5-8(12)13-2/h4H,3,5H2,1-2H3,(H,10,11) |
InChIキー |
QGMUPFXAFHKMBY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=C(N1)C(=S)SCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
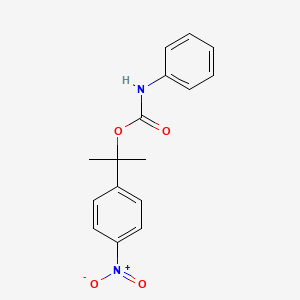
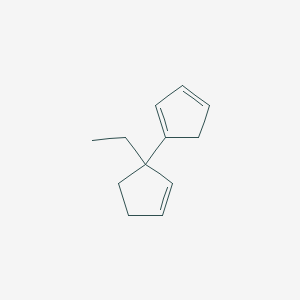
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
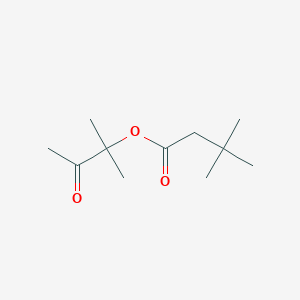
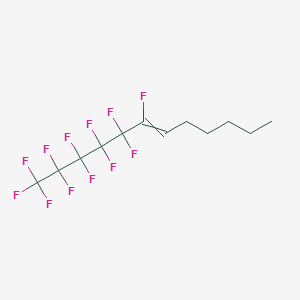
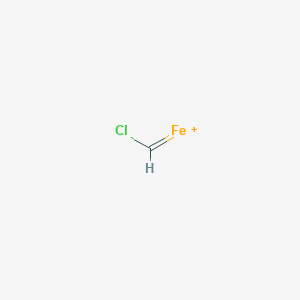

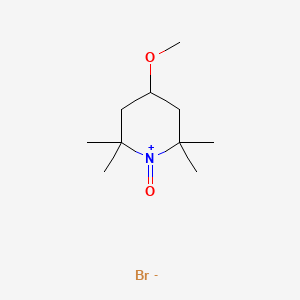
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
